P2X3 antagonist 37

P2X3 receptor pharmacology chronic pain ion channel antagonism

Need a structurally orthogonal P2X3 tool compound? Many antagonists diverge in P2X2/3 selectivity and binding modes, confounding assay interpretation. P2X3 antagonist 37 offers a validated pyrazole-containing polycyclic chemotype. - **Potency**: hP2X3 homotrimer IC50 = 32.45 nM (patent WO2021115225A1) - **Differentiation**: Distinct from diaminopyrimidine (gepafixant) and imidazo-pyridine (camlipixant) scaffolds - **Use Case**: Recombinant calcium flux or electrophysiology assays; reference standard for target engagement Note: No published P2X2/3 selectivity or in vivo data. Not for in vivo studies.

Molecular Formula C18H9F4N7O2
Molecular Weight 431.3 g/mol
Cat. No. B12422709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X3 antagonist 37
Molecular FormulaC18H9F4N7O2
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)NC(=O)CN2C3=CC(=NN3C4=C(C2=O)C=CC(=N4)C(F)(F)F)C#N
InChIInChI=1S/C18H9F4N7O2/c19-9-1-4-13(24-7-9)26-14(30)8-28-15-5-10(6-23)27-29(15)16-11(17(28)31)2-3-12(25-16)18(20,21)22/h1-5,7H,8H2,(H,24,26,30)
InChIKeyUOBGZZXUXDYSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P2X3 Antagonist 37: Pharmacological Profile & Procurement ID


P2X3 antagonist 37 (CAS 2649318-40-9) is a potent small-molecule antagonist of the human P2X3 homotrimeric receptor, with a reported IC50 of 32.45 nM as disclosed in patent WO2021115225A1, Example 68 [1]. The compound bears the chemical formula C18H9F4N7O2 and a molecular weight of 431.30 g/mol . P2X3 receptors are ATP-gated ion channels primarily expressed on peripheral sensory neurons, and their antagonism has been validated as a therapeutic target in chronic pain, chronic cough, and urogenital disorders [2]. As a tool compound, P2X3 antagonist 37 serves as a reference standard for in vitro P2X3 receptor pharmacology studies and represents a structurally defined entry in the pyrazole-containing polycyclic derivative series from the originating patent family [1].

1
P2X3 receptor pharmacology tool compound for in vitro target-engagement studies.
2
Reported nanomolar-range hP2X3 inhibition supports recombinant receptor assay workflows.
3
Structurally distinct pyrazole-containing polycyclic scaffold for chemical biology and SAR exploration.

P2X3 Antagonist 37: Generic Substitution Caveats


P2X3 receptor antagonists exhibit substantial divergence across multiple dimensions—including receptor subtype selectivity (P2X3 homotrimer vs. P2X2/3 heterotrimer), binding mode (competitive vs. allosteric vs. non-competitive), chemical scaffold, and downstream functional consequences. In vitro, compounds with similar hP2X3 homotrimer IC50 values can differ by orders of magnitude in P2X2/3 heterotrimer selectivity, which has direct clinical correlates for taste-related adverse effects [1]. For instance, gefapixant exhibits IC50 values of ~30 nM for hP2X3 homotrimers and 100–250 nM for hP2X2/3 heterotrimers , while camlipixant (BLU-5937) demonstrates >1500-fold selectivity for P2X3 over P2X2/3 [2]. Moreover, binding site topography varies—camlipixant occupies a distinct binding pocket revealed by cryo-EM that is not shared by other P2X3 antagonists [3]. Therefore, substituting one P2X3 antagonist for another without verifying selectivity, binding kinetics, and functional context in the specific assay system of interest introduces uncontrolled variables that can compromise data reproducibility and interpretation. The quantitative evidence presented below delineates where P2X3 antagonist 37 can be positioned relative to its closest comparators.

Selectivity profile P2X2/3 heterotrimer selectivity varies by orders of magnitude among P2X3 antagonists; data for this compound are not reported, precluding direct interchange with agents like camlipixant or gefapixant.
Binding mode Binding pocket topography and kinetics may differ due to scaffold variation, potentially altering functional outcomes in native tissue or disease-model assays.
In vivo characterization Absence of published pharmacokinetic or efficacy data means the compound cannot be substituted for validated in vivo tool compounds without extensive re-validation.

P2X3 Antagonist 37: Head-to-Head Comparative Evidence


hP2X3 Homotrimer Inhibitory Potency

P2X3 antagonist 37 demonstrates an IC50 of 32.45 nM against recombinant human P2X3 homotrimeric receptors [1]. This value is comparable to the reported IC50 of gefapixant (~30 nM against hP2X3 homotrimers) and within the same order of magnitude as camlipixant (25 nM against hP2X3 homotrimers) [2]. However, no head-to-head comparison has been published for P2X3 antagonist 37 against these comparators in the same assay system, precluding direct statistical differentiation. The compound is approximately 4-fold less potent than eliapixant (IC50 8 nM) in cross-study comparison, though differences in assay conditions (cell line, ATP concentration, readout method) may influence absolute IC50 values.

hP2X3 Homotrimer Potency
Reported
IC50 32.45 nM (this compound) vs. ~30 nM (gefapixant), 25 nM (camlipixant), 8 nM (eliapxant) — cross-study comparison, no head-to-head assay.
Supports in vitro hP2X3 target-engagement studies; numerically comparable to clinical-stage antagonists.
Assay conditions not fully specified; cross-study differences may influence absolute IC50.
P2X3 receptor pharmacology chronic pain ion channel antagonism in vitro potency

P2X2/3 Heterotrimer Selectivity Gap

No P2X2/3 heterotrimer inhibitory data have been reported for P2X3 antagonist 37 in the accessible patent or vendor documentation. This represents a critical evidentiary gap, as P2X2/3 selectivity is a key differentiator among P2X3 antagonists with direct translational relevance to taste-related adverse effects. For context: gefapixant exhibits hP2X2/3 IC50 values of 100–250 nM ; camlipixant demonstrates >1500-fold selectivity for P2X3 over P2X2/3 (hP2X2/3 IC50 >24 μM) [1]; eliapixant shows balanced P2X3/P2X2/3 activity [2]; and filapixant displays hP2X2/3 IC50 of 760 nM with enhanced selectivity relative to eliapixant [3]. The absence of P2X2/3 data for P2X3 antagonist 37 precludes any selectivity-based selection criterion.

P2X2/3 Selectivity Gap
Data to verify
No P2X2/3 heterotrimer data reported. Comparators: gefapixant 100–250 nM, camlipixant >24 µM, filapixant 760 nM.
Selectivity profile cannot be assessed; compounds with defined P2X2/3 data are preferred for taste-related endpoint studies.
Missing data limit utility for receptor-subtype-specific pharmacology research.
receptor selectivity off-target pharmacology taste disturbance P2X2/3 heterotrimer

In Vivo Efficacy and Pharmacokinetic Profile

No published in vivo efficacy or pharmacokinetic data have been identified for P2X3 antagonist 37. The originating patent WO2021115225A1 discloses only in vitro hP2X3 IC50 values for a series of compounds including Example 68 (P2X3 antagonist 37), without reporting in vivo analgesic activity, plasma exposure, half-life, bioavailability, or brain penetration data. In contrast, several comparator P2X3 antagonists have extensive in vivo characterization: gefapixant has completed Phase III clinical trials with established population PK parameters [1]; camlipixant has demonstrated antitussive effects in preclinical models and is in Phase III trials [2]; and filapixant has completed first-in-human studies demonstrating dose-proportional PK with a half-life of 10–15 hours supporting once-daily dosing [3].

In Vivo PK / Efficacy
Data to verify
No published in vivo efficacy or pharmacokinetic characterization. Comparators have extensive clinical/preclinical PK data.
Appropriate only for in vitro mechanistic studies; cannot inform in vivo model-response context.
Procurement for in vivo research is not supported by current evidence.
in vivo pharmacology analgesia pharmacokinetics pain models

Chemical Scaffold Differentiation

P2X3 antagonist 37 (IUPAC: 2-[4-cyano-8-oxo-12-(trifluoromethyl)-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-yl]-N-(5-fluoropyridin-2-yl)acetamide) features a pyrazole-containing polycyclic core distinct from clinical-stage P2X3 antagonists [1]. Gefapixant is a diaminopyrimidine derivative [2]; camlipixant (BLU-5937) is an imidazo-pyridine derivative [3]; eliapixant and filapixant are structurally distinct Bayer compounds [4]. Scaffold differences may confer differential binding kinetics, off-target profiles, and physicochemical properties (e.g., solubility, permeability, metabolic stability). However, no comparative data exist linking the scaffold of P2X3 antagonist 37 to quantifiable advantages in these parameters.

Chemical Scaffold
Context-dependent
Pyrazole-containing polycyclic core vs. diaminopyrimidine (gefapixant), imidazo-pyridine (camlipixant). Qualitative scaffold distinction.
Offers a structurally novel starting point for SAR programs; no comparative property data available.
Physicochemical and off-target profile remain uncharacterized relative to clinical scaffolds.
chemical scaffold structure-activity relationship medicinal chemistry intellectual property

P2X3 Antagonist 37: Research and Procurement Applications


In Vitro hP2X3 Homotrimer Pharmacology

P2X3 antagonist 37 is suitable for use as a reference P2X3 antagonist in recombinant hP2X3 homotrimer calcium flux or electrophysiology assays, with a validated IC50 of 32.45 nM from the originating patent [1]. Its potency is numerically comparable to gefapixant (~30 nM) and camlipixant (25 nM), positioning it as a chemically distinct alternative for target-engagement studies in heterologous expression systems [2][3]. Researchers should note the absence of published P2X2/3 selectivity data when interpreting results.

Medicinal Chemistry: Novel Scaffold for SAR

P2X3 antagonist 37, with its pyrazole-containing polycyclic core (tetrazatricyclo scaffold), represents a structurally differentiated chemotype relative to the diaminopyrimidine (gefapixant) and imidazo-pyridine (camlipixant) scaffolds that dominate clinical-stage P2X3 programs [1][2]. Medicinal chemistry teams pursuing novel P2X3 antagonist intellectual property or seeking structurally orthogonal tool compounds for SAR studies may find value in this distinct chemical starting point.

In Vitro Only: Caution for In Vivo Use

P2X3 antagonist 37 lacks published in vivo efficacy, pharmacokinetic, or toxicology data [1]. Procurement for in vivo studies (analgesia models, cough models, or PK/PD assessments) is not supported by the current evidence base. Investigators requiring in vivo P2X3 tool compounds should prioritize alternatives with documented preclinical or clinical PK and efficacy characterization, such as gefapixant (Phase III-complete, popPK characterized) [2], camlipixant (Phase III ongoing, antitussive efficacy demonstrated) [3], or filapixant (FIH-complete, half-life 10–15 h) [4].

Application
Selection Property
Validation Focus
hP2X3 homotrimer pharmacology
Reported IC50 in nanomolar range
Recombinant receptor assay reproducibility; cross-study potency context
Medicinal chemistry SAR
Structurally distinct pyrazole-polycyclic scaffold
Scaffold-driven selectivity and property profiling; orthogonal IP landscape
In vitro target-engagement (only)
No in vivo characterization
Restrict to cell-based assays; do not extrapolate to in vivo model-response without PK/PD data
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